molecular formula C20H21N3O4 B11506105 N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide

Cat. No.: B11506105
M. Wt: 367.4 g/mol
InChI Key: WQFVFHJJVUCINZ-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific synthetic route for this compound may involve the following steps:

    Formation of the indole ring: The starting material, 5-methoxy-2-methylindole, is synthesized using the Fischer indole synthesis.

    Attachment of the ethyl group: The indole derivative is then reacted with an appropriate ethylating agent to introduce the ethyl group at the 2-position.

    Nitration: The resulting compound is nitrated using a nitrating agent such as nitric acid to introduce the nitro group at the 3-position of the benzamide ring.

    Amidation: Finally, the nitro-substituted compound is reacted with an appropriate amine to form the benzamide derivative

Chemical Reactions Analysis

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to interact with cyclooxygenase enzymes, which play a role in inflammation and pain . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific biological activity .

Comparison with Similar Compounds

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C20H21N3O4/c1-12-4-5-14(10-19(12)23(25)26)20(24)21-9-8-16-13(2)22-18-7-6-15(27-3)11-17(16)18/h4-7,10-11,22H,8-9H2,1-3H3,(H,21,24)

InChI Key

WQFVFHJJVUCINZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C)[N+](=O)[O-]

Origin of Product

United States

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